molecular formula C9H14N2 B573259 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine CAS No. 175712-60-4

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine

Cat. No.: B573259
CAS No.: 175712-60-4
M. Wt: 150.225
InChI Key: CUWNPVMOVTZBSX-UHFFFAOYSA-N
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Description

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine is a heterocyclic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diene or dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
  • 3a,4,7,7a-Tetrahydroisoindoline
  • 4,7-Methano-1H-indene

Uniqueness

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]dec-8-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-9-2-1-6(3-9)7-4-11-5-8(7)9/h1-2,6-8,11H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWNPVMOVTZBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1(C3C2CNC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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